5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole
Overview
Description
“5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted at the 5-position with a 2-bromoethyl group and at the 3-position with a 3-bromophenyl group.
Synthesis Analysis
While I couldn’t find a specific synthesis for this compound, compounds like this are often synthesized through the cyclization of the appropriate β-hydroxy oxime or β-amino nitrile, followed by substitution at the desired positions.Molecular Structure Analysis
The isoxazole ring is planar and aromatic, which means it is stable and can participate in π-stacking interactions. The bromine atoms on the ethyl and phenyl groups are good leaving groups, making those positions reactive.Chemical Reactions Analysis
The bromine atoms on the ethyl and phenyl groups make those positions reactive, so they could potentially undergo substitution reactions. The isoxazole ring could also potentially undergo electrophilic aromatic substitution.Physical And Chemical Properties Analysis
Again, without specific information, I can only make general predictions. The compound is likely to be a solid at room temperature, and due to the bromine atoms, it’s likely to have a relatively high molecular weight.Scientific Research Applications
Synthetic Applications and Derivatives
Isoxazole derivatives, including structures similar to 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole, have been extensively used as building blocks in organic synthesis. The compounds synthesized using isoxazole frameworks are utilized for various applications, including the development of compounds with potential biological activities. For instance, isoxazole derivatives have been engaged in the synthesis of diverse heterocyclic compounds, indicating the versatility of the isoxazole ring in synthetic chemistry (Rajanarendar et al., 2006), (Allin et al., 2005).
Structural Analysis and Molecular Docking
Research has also focused on the structural analysis of isoxazole derivatives. The crystal structure, molecular docking, and Hirshfeld surface computational studies have provided detailed insights into the molecular geometry and potential interaction sites of isoxazole compounds. This is crucial for understanding the compound's interaction with biological targets and for drug design purposes (Sreenatha et al., 2017).
Biomedical Applications
The biomedical applications of isoxazole derivatives are particularly notable. Isoxazoles have been identified as promising compounds for the regulation of inflammatory diseases, showcased by docking studies that explore the interaction of these compounds with biological targets (Ryzhkova et al., 2020). Additionally, compounds with an isoxazole ring have been synthesized and evaluated for their antimicrobial and antiviral activities, highlighting the therapeutic potential of these compounds (Popat et al., 2004).
Stereochemistry and Scale-Up Synthesis
The stereochemical aspects and scale-up synthesis of isoxazole-containing compounds have also been a research focus. For instance, the stereospecific synthesis of potent and selective isoxazole-containing receptor agonists demonstrates the importance of stereochemistry in enhancing the activity and selectivity of pharmaceutical compounds (Hou et al., 2017).
Safety And Hazards
The compound contains bromine atoms, so it should be handled with care as bromine-containing compounds can be hazardous. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.
Future Directions
The study and application of isoxazole derivatives is a hot topic in medicinal chemistry due to their wide range of biological activities. This compound, with its reactive bromine atoms, could potentially be used as a building block in the synthesis of more complex molecules.
properties
IUPAC Name |
5-(2-bromoethyl)-3-(3-bromophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO/c12-5-4-10-7-11(14-15-10)8-2-1-3-9(13)6-8/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEHIHNLKFGKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=C2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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